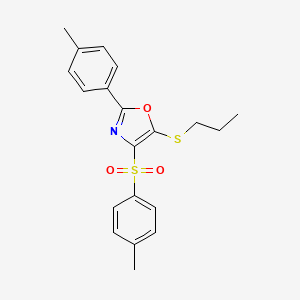
5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole: is a synthetic organic compound characterized by its unique structural features, including a propylthio group, a p-tolyl group, and a tosyloxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Propylthio Group: The propylthio group can be introduced via a nucleophilic substitution reaction using a propylthiol reagent.
Attachment of the p-Tolyl Group: The p-tolyl group is often introduced through a Friedel-Crafts alkylation reaction.
Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the tolyl group, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the tolyl and oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Tolyl Derivatives: From reduction reactions.
Substituted Oxazoles: From substitution reactions.
科学研究应用
Chemistry
In organic synthesis, 5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or as a scaffold for drug design. Its potential interactions with biological macromolecules are of significant interest.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on their specific modifications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism by which 5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The propylthio group can form covalent bonds with nucleophilic sites, while the oxazole ring can participate in hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
- 5-(Methylthio)-2-(p-tolyl)-4-tosyloxazole
- 5-(Ethylthio)-2-(p-tolyl)-4-tosyloxazole
- 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole
Uniqueness
Compared to its analogs, 5-(Propylthio)-2-(p-tolyl)-4-tosyloxazole offers a balance of steric and electronic properties that can influence its reactivity and interactions. The propylthio group provides a specific hydrophobic character and spatial arrangement that can be advantageous in certain synthetic and biological contexts.
属性
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-propylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-4-13-25-20-19(26(22,23)17-11-7-15(3)8-12-17)21-18(24-20)16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOQNNPSVPUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














